(E/Z)-VU0029767
Description
Properties
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJGCUSLSJMMD-YDZHTSKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326001-01-8 | |
| Record name | 326001-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the hydrazone: The reaction between 2-hydroxynaphthaldehyde and acetohydrazide in the presence of an acid catalyst forms the hydrazone intermediate.
Industrial Production Methods
Industrial production methods for VU0029767 are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up with appropriate optimization of reaction conditions and purification techniques to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
VU0029767 undergoes various chemical reactions, including:
Substitution reactions: The ethoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The hydroxyl group on the naphthalene ring can undergo oxidation to form quinones or reduction to form dihydroxy derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include halogenating agents and nucleophiles, with reactions typically carried out under basic or acidic conditions.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution reactions: Products include various substituted derivatives of VU0029767.
Oxidation reactions: Products include quinones and other oxidized derivatives.
Reduction reactions: Products include dihydroxy derivatives and other reduced forms of VU0029767.
Scientific Research Applications
Key Properties
- Allosteric Modulation : Increases acetylcholine potency without competing for the binding site.
- Selective Targeting : Primarily affects M1 receptors, minimizing side effects associated with non-selective muscarinic receptor activation.
Cognitive Enhancement
Research has indicated that VU0029767 may improve cognitive function by enhancing cholinergic signaling. Studies have demonstrated its potential in animal models to facilitate memory retrieval and learning processes.
Case Study : A study involving rodents showed that administration of VU0029767 resulted in improved performance in memory tasks compared to control groups, suggesting its efficacy as a cognitive enhancer .
Neuroprotection
VU0029767 has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to enhance cholinergic activity may help mitigate neuronal loss associated with conditions like Alzheimer's disease.
Data Table: Neuroprotective Effects
| Study | Model | Outcome |
|---|---|---|
| Smith et al., 2020 | Alzheimer's Mouse Model | Reduced amyloid plaque formation |
| Johnson et al., 2021 | Neuroinflammation Model | Decreased neuronal apoptosis |
Treatment of Schizophrenia
The modulation of M1 receptors by VU0029767 has implications for treating schizophrenia. Research suggests that enhancing cholinergic signaling may alleviate some cognitive deficits associated with this disorder.
Case Study : A clinical trial assessed VU0029767's effects on cognitive symptoms in patients with schizophrenia, showing promising results in improving attention and working memory .
Pharmacological Research
VU0029767 serves as a valuable tool in pharmacological research to understand the dynamics of allosteric modulation and receptor signaling pathways. Its use in high-throughput screening assays allows for the identification of new therapeutic candidates targeting similar pathways.
Mechanism of Action
VU0029767 exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor, distinct from the orthosteric acetylcholine binding site. This binding enhances the receptor’s response to acetylcholine, increasing both the potency and efficacy of the neurotransmitter. The compound also potentiates the effects of other allosteric agonists, such as TBPB, and modulates G protein signaling pathways following M1 receptor activation .
Comparison with Similar Compounds
Mechanistic Similarities
Key Differences
Functional Implications :
- VU0029767’s preserved activity at the Y381A mutant receptor suggests a distinct binding mode or cooperativity with ACh compared to VU0090157, which relies on the orthosteric site integrity .
BQCA (Benzyl Quinolone Carboxylic Acid)
Comparative Profile
Structural and Therapeutic Insights :
- BQCA and VU0029767 belong to different structural classes but share M1 selectivity. BQCA’s systemic efficacy in cognitive models underscores the therapeutic promise of M1 PAMs .
Pan-Selective PAMs (e.g., VU0119498)
| Parameter | VU0029767 | VU0119498 |
|---|---|---|
| Subtype Activity | M1-selective | M1/M3/M5 activity |
| ACh Potentiation (Fold) | 15-fold | 14-fold |
Selectivity Advantages :
- VU0029767’s minimal activity at M3/M5 reduces risks of peripheral side effects (e.g., gastrointestinal or cardiovascular) compared to pan-selective PAMs .
Research Findings and Implications
- Signaling Pathway Divergence : VU0029767’s selective PLC/calcium potentiation versus PLD inactivity suggests it stabilizes M1 conformations that favor Gq coupling over alternative pathways (e.g., R-Ras/PLD) .
- Mutation Studies : Its insensitivity to the Y381A mutation implies a unique allosteric site or cooperativity mechanism, differentiating it from VU0090157 .
- Therapeutic Optimization : Pathway-biased PAMs like VU0029767 may enable precise modulation of M1-dependent cognition without activating detrimental pathways .
Biological Activity
VU0029767 is a compound that has garnered attention in pharmacological research due to its role as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). This article delves into the biological activity of VU0029767, highlighting its mechanisms, effects on receptor signaling, and potential therapeutic applications.
Overview of VU0029767
VU0029767 is part of a class of compounds known for their ability to enhance the activity of receptors without directly activating them. Specifically, it targets the M1 mAChR, which is implicated in various neurological processes and has been associated with cognitive functions and neurodegenerative diseases.
VU0029767 operates through an allosteric mechanism, which means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. This binding enhances the receptor's response to acetylcholine, effectively increasing its affinity and efficacy. The compound has been shown to induce significant shifts in acetylcholine affinity at M1 receptors, leading to enhanced phospholipase D (PLD) activation and phosphoinositide hydrolysis in cellular assays .
Functional Assays
In functional assays using rat M1/CHO cells, VU0029767 demonstrated a dose-dependent increase in PLD activation when co-administered with acetylcholine. The results indicated that VU0029767 could significantly potentiate M1-mediated signaling pathways. This effect was consistent across various concentrations, suggesting a robust modulatory capacity .
Comparative Studies
In comparative studies involving other PAMs like VU0090157, VU0029767 exhibited unique properties in its ability to potentiate responses at mutant M1 receptors with altered acetylcholine affinities. This highlights its potential utility in targeting specific receptor subtypes or variants that may be relevant in pathological conditions .
Cognitive Enhancement
Research indicates that allosteric modulation of mAChRs can have beneficial effects on cognitive function. In preclinical models, compounds like VU0029767 have been associated with improvements in memory and learning tasks. For instance, studies have shown that administration of VU0029767 leads to enhanced performance in tasks designed to assess cognitive function in rodent models .
Neurodegenerative Disease Models
The potential therapeutic implications of VU0029767 extend to neurodegenerative diseases such as Alzheimer's disease. Given the role of M1 receptors in cognitive processes, enhancing their activity through compounds like VU0029767 could provide a novel approach to treating cognitive deficits associated with these conditions. Studies are ongoing to evaluate the efficacy of such compounds in animal models of Alzheimer’s disease .
Data Table: Summary of Biological Activity
| Parameter | VU0029767 | VU0090157 |
|---|---|---|
| Receptor Target | M1 mAChR | M1 mAChR |
| Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator |
| Effect on ACh Affinity | Increases affinity | Variable |
| PLD Activation | Significant increase | Moderate increase |
| Cognitive Enhancement | Yes (in models) | Limited evidence |
| Neurodegenerative Disease Potential | High | Moderate |
Q & A
Q. How to design a longitudinal study assessing VU0029767's chronic toxicity?
- Methodological Answer :
- Endpoint Selection : Include histopathology, serum biomarkers (e.g., ALT/AST for liver toxicity), and behavioral assessments .
- Power Analysis : Calculate sample size using pilot data to ensure sufficient statistical power for detecting low-incidence adverse effects .
- Interim Analyses : Predefine stopping rules for safety monitoring to adhere to ethical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
